Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate
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Overview
Description
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is an organic compound that features a furan ring substituted with a trimethylsilyl group and an ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced via a silylation reaction using trimethylsilyl chloride and a base such as triethylamine.
Esterification: The ester functionality can be introduced through a reaction with dimethyl malonate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines.
Major Products
Oxidation: Furanones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and ester functionalities can participate in various biochemical pathways, leading to the modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
Dimethylfuran: A simpler furan derivative with potential as a biofuel.
Trimethylsilylfuran: A furan derivative with a trimethylsilyl group but lacking the ester functionality.
Dimethyl malonate: An ester compound without the furan ring.
Uniqueness
Dimethyl {2-[5-(trimethylsilyl)furan-3-yl]ethyl}propanedioate is unique due to the combination of the furan ring, trimethylsilyl group, and ester functionalities, which confer distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
CAS No. |
89861-25-6 |
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Molecular Formula |
C14H22O5Si |
Molecular Weight |
298.41 g/mol |
IUPAC Name |
dimethyl 2-[2-(5-trimethylsilylfuran-3-yl)ethyl]propanedioate |
InChI |
InChI=1S/C14H22O5Si/c1-17-13(15)11(14(16)18-2)7-6-10-8-12(19-9-10)20(3,4)5/h8-9,11H,6-7H2,1-5H3 |
InChI Key |
CDPSEBOTOXUSIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCC1=COC(=C1)[Si](C)(C)C)C(=O)OC |
Origin of Product |
United States |
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